2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of 471.53 g/mol. This compound is classified under the category of benzamides and is noted for its unique structural features that contribute to its biological activity .
The synthesis of 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (such as temperature, solvent choice, and catalysts) are critical for optimizing yield and purity but are often proprietary or not extensively documented in public resources.
The structure of 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C26H21N3O4S/c1-32-19-13-11-18(12-14-19)27-22(30)16-34-26-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,30)This notation provides a standardized way to represent the compound's structure and allows for its identification in databases.
The compound features:
The chemical reactivity of 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oza... can be explored through various types of reactions:
These reactions are crucial for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action for 2-({5-[...]} involves interactions at the molecular level with specific biological targets such as enzymes or receptors. While detailed mechanisms may not be fully elucidated in available literature, compounds of this nature often act through:
Data from pharmacological studies would provide insights into specific pathways affected by this compound.
Relevant analyses such as spectroscopic methods (NMR, IR) would provide further details on the compound's characteristics.
The applications of 2-({5-[...]} are primarily in scientific research:
This compound represents a valuable tool for researchers exploring new therapeutic avenues and understanding complex biochemical interactions.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4